5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Medicinal Chemistry ADME Bioisostere

Researchers targeting factor XIa or BACE-1 often face potency and selectivity gaps with des-chloro tetrazole analogs. This compound overcomes these limitations through its unique 5-chloro substituent, which enables a critical Cl···π interaction with Tyr228 in the factor XIa S1 pocket, delivering sub-nanomolar IC50 values (0.260-0.360 nM) in optimized derivatives. Its co-crystallization with BACE-1 further validates it as a structure-guided fragment for Alzheimer's therapeutics. Procuring from BenchChem ensures access to a high-purity (98%), in-stock building block backed by reliable global logistics, accelerating your medicinal chemistry programs.

Molecular Formula C8H5ClN4O2
Molecular Weight 224.6 g/mol
CAS No. 449758-26-3
Cat. No. B1365195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(1H-tetrazol-1-yl)benzoic acid
CAS449758-26-3
Molecular FormulaC8H5ClN4O2
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2
InChIInChI=1S/C8H5ClN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
InChIKeyOSXJGDGNJRHIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid – Procurement & Differentiation Guide


5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid (CAS 449758-26-3) is a chlorinated ortho-tetrazolyl benzoic acid building block with the molecular formula C8H5ClN4O2 and a molecular weight of 224.60 g/mol . It features a 1,2,3,4-tetrazole ring N-linked to the 2-position of a benzoic acid scaffold, with a chlorine substituent at the 5-position [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for factor XIa inhibitors, angiotensin II receptor modulators, and β-secretase (BACE-1) ligands [2][3]. Its dual acidic functionality (carboxylic acid and tetrazole NH) enables bioisosteric replacement strategies common in drug discovery [4].

Why Generic Tetrazole Building Blocks Cannot Replace This Compound


Substitution with non-chlorinated or regioisomeric tetrazolyl benzoic acids is not functionally equivalent. The 5-chloro substituent critically modulates both physicochemical properties and target engagement. Compared to the des-chloro analog 2-(1H-tetrazol-1-yl)benzoic acid, the chlorine atom increases logP by approximately 3.9 units (from -2.59 to +1.27), substantially altering membrane permeability and protein binding [1]. In the context of factor XIa inhibitors, the 4-chlorophenyltetrazole motif forms a specific Cl···π interaction with Tyr228 in the S1 pocket—an interaction absent in non-halogenated analogs—directly contributing to sub-nanomolar potency [2]. Furthermore, the ortho-carboxylic acid/tetrazole arrangement establishes a defined hydrogen-bonding network with catalytic residues in serine proteases, making regioisomeric variants (e.g., 3- or 4-substituted tetrazoles) ineffective surrogates [3].

Quantitative Differentiation Evidence vs. Comparators


Lipophilicity Advantage Over Des-Chloro Analog

The presence of the 5-chloro substituent dramatically increases lipophilicity relative to the non-chlorinated comparator 2-(1H-tetrazol-1-yl)benzoic acid. This alteration directly impacts membrane permeability and non-specific protein binding, which are critical for lead optimization [1].

Medicinal Chemistry ADME Bioisostere

Factor XIa Inhibitory Potency

Derivatives incorporating the 5-chloro-2-(1H-tetrazol-1-yl)phenyl motif achieve exceptionally potent factor XIa inhibition. In contrast, alternative P1 moieties lacking the 4-chlorophenyltetrazole structure exhibit significantly higher IC50 values [1][2][3].

Anticoagulation Serine Protease Thrombosis

ACE Inhibition Activity

A derivative containing the 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid core demonstrates potent angiotensin-converting enzyme (ACE) inhibition [1]. This places it within the potency range of clinically used ACE inhibitors, though direct comparator data for the free acid is unavailable.

Hypertension Angiotensin Cardiovascular

BACE-1 Fragment Screening Hit

5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid was identified as a fragment hit binding to the catalytic aspartates of β-secretase (BACE-1) via high-throughput X-ray crystallography . The des-chloro analog 2-(1H-tetrazol-1-yl)benzoic acid was not reported as a hit in the same screen, suggesting the chlorine atom contributes to binding affinity or crystallization.

Alzheimer's Disease Fragment-Based Drug Discovery β-Secretase

pH-Dependent Lipophilicity Profile

The compound exhibits pH-dependent lipophilicity: LogD (pH 5.5) = -1.11 and LogD (pH 7.4) = -2.19 [1]. At physiological pH, the compound is predominantly ionized (predicted pKa = 3.09), which differs from 2-(1H-tetrazol-1-yl)benzoic acid (LogD pH 7.4 = -2.59) .

Physicochemical Profiling Drug-likeness Bioavailability

Synthetic Accessibility via One-Pot Cycloaddition

The compound is synthesized from 5-chloroanthranilic acid via cyclization with sodium azide and trimethyl orthoformate in glacial acetic acid, achieving a 62% isolated yield after workup . Regioisomeric chloro-tetrazolyl benzoic acids (e.g., 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid) often require different starting materials and may exhibit lower yields or require chromatographic purification [1].

Process Chemistry Scale-up Cost of Goods

High-Value Application Scenarios for 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid


Factor XIa Inhibitor Lead Optimization

Use as a privileged P1 fragment for designing orally bioavailable anticoagulants. The 4-chlorophenyltetrazole motif engages Tyr228 via Cl···π interaction, delivering sub-nanomolar IC50 values (0.260–0.360 nM) in optimized derivatives [1][2]. Non-chlorinated or regioisomeric tetrazoles fail to achieve comparable potency or selectivity.

BACE-1 Fragment-Based Drug Discovery

Employ as a validated fragment hit for structure-guided elaboration toward Alzheimer's disease therapeutics. The compound has been co-crystallized with BACE-1, confirming binding to the catalytic aspartates . This structural information enables rational design of higher-affinity inhibitors that des-chloro analogs cannot support.

Cardiovascular Target Modulation

Incorporate into dual-acidic pharmacophores for AT1 receptor antagonism or ACE inhibition. Derivatives bearing this scaffold exhibit potent ACE inhibition (IC50 = 1.10 nM) and have been explored in diacidic angiotensin II antagonist series [3][4]. The ortho-carboxylic acid/tetrazole geometry is essential for the requisite hydrogen-bonding network.

Medicinal Chemistry Building Block with Defined Lipophilicity

Select when a bioisostere with moderate logP (1.27) and pH-dependent ionization is required. The compound offers a 3.9-unit logP increase over the des-chloro analog while maintaining Rule of 5 compliance [5]. This balanced profile is advantageous for optimizing ADME properties without sacrificing ligand efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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